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flavonol 3-O-D-xylosyl-D-galactoside -

flavonol 3-O-D-xylosyl-D-galactoside

Catalog Number: EVT-1590258
CAS Number:
Molecular Formula: C26H28O12
Molecular Weight: 532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavonol 3-O-D-xylosyl-D-galactoside is a glycosyloxyflavone that consists of flavonol attached to a D-xylosyl-D-galactosyl residue at position 3 via a glycosidic linkage. It is a disaccharide derivative, a glycosyloxyflavone and a xylosylgalactoside. It derives from a flavonol.
Overview

Flavonol 3-O-D-xylosyl-D-galactoside is a complex flavonoid compound characterized by the presence of a flavonol backbone that is glycosylated at the 3-position by D-xylosyl and D-galactosyl residues. This compound is part of a broader class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities and health benefits.

Source

Flavonol 3-O-D-xylosyl-D-galactoside is primarily derived from various plant sources, particularly fruits and vegetables rich in flavonoids. It can be found in plants such as Actinidia arguta (hardy kiwi) and other species that synthesize flavonoids as part of their metabolic pathways. The biosynthesis of this compound occurs through specific enzymatic pathways involving glycosyltransferases, which facilitate the attachment of sugar moieties to the flavonol structure .

Classification

This compound falls under the category of glycosyloxyflavones, which are a subclass of flavonoids. The classification is based on its structural characteristics, specifically the presence of glycosidic linkages that enhance its solubility and bioactivity compared to aglycone forms. Flavonol 3-O-D-xylosyl-D-galactoside is categorized within the broader framework of flavonoid biosynthesis pathways, which include various modifications such as methylation and further glycosylation .

Synthesis Analysis

Methods

The synthesis of flavonol 3-O-D-xylosyl-D-galactoside typically involves enzymatic methods using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to acceptor flavonoids. The process can be optimized through various conditions, including pH, temperature, and substrate concentration.

Technical Details

  1. Enzymatic Glycosylation: The primary method involves using specific glycosyltransferases that can catalyze the formation of glycosidic bonds between flavonols and sugar donors.
  2. Substrate Specificity: The choice of donor sugars (D-xylosyl and D-galactosyl) is critical, as different enzymes exhibit varying substrate affinities.
  3. Reaction Conditions: Optimal conditions for these reactions often include buffer solutions maintaining physiological pH, along with specific temperature settings to enhance enzyme activity .
Molecular Structure Analysis

Structure

Flavonol 3-O-D-xylosyl-D-galactoside has a molecular formula of C26H28O12C_{26}H_{28}O_{12}. The structure consists of a flavonol core with two sugar moieties attached at the 3-position:

  • Flavonol Backbone: Characterized by a chromone structure with hydroxyl groups.
  • Glycosidic Linkages: The D-xylosyl and D-galactosyl residues are connected via glycosidic bonds, enhancing solubility and stability.

Data

  • Molecular Weight: Approximately 552.49 g/mol.
  • Chemical Structure Representation: The compound can be visualized using structural formula representations available in chemical databases like PubChem .
Chemical Reactions Analysis

Reactions

Flavonol 3-O-D-xylosyl-D-galactoside participates in various chemical reactions typical for flavonoids:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release its sugar components.
  2. Oxidation: The hydroxyl groups present on the flavonol can undergo oxidation reactions leading to various derivatives.
  3. Methylation: Methylation reactions can modify the hydroxyl groups on the flavonol structure, altering its bioactivity .

Technical Details

The reactivity of this compound is influenced by its structural features, including the position and nature of substituents on the flavonol core. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to study these reactions.

Mechanism of Action

Process

The biological activity of flavonol 3-O-D-xylosyl-D-galactoside is primarily attributed to its antioxidant properties. It acts by scavenging free radicals and modulating cellular signaling pathways involved in oxidative stress responses.

Data

Research indicates that glycosylation enhances the stability and bioavailability of flavonoids in biological systems, allowing for improved absorption and efficacy in vivo. Studies have shown that such modifications can significantly alter pharmacokinetics compared to their aglycone counterparts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in water due to its glycosidic nature; solubility varies with pH.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high temperature or strong acids).
  • Reactivity: Exhibits reactivity characteristic of phenolic compounds, including potential interactions with proteins and other biomolecules.

Relevant data from studies indicate that modifications such as glycosylation enhance solubility and stability in aqueous solutions, which is crucial for bioavailability .

Applications

Scientific Uses

Flavonol 3-O-D-xylosyl-D-galactoside has several applications in scientific research:

  1. Nutraceuticals: Investigated for its potential health benefits related to cardiovascular health and anti-inflammatory properties.
  2. Food Technology: Used as a natural preservative due to its antioxidant properties.
  3. Pharmacology: Explored for potential therapeutic applications in managing oxidative stress-related diseases.

Research continues to uncover new applications for this compound, particularly in functional foods and dietary supplements aimed at enhancing health outcomes through natural products .

Biosynthesis and Enzymatic Pathways of Flavonol 3-O-D-Xylosyl-D-Galactoside

Role of Glycosyltransferases in Flavonol Glycoside Assembly

Flavonol 3-O-D-xylosyl-D-galactoside represents a structurally specialized subclass of flavonoid diglycosides characterized by a β-1→2 glycosidic linkage between xylose and galactose moieties attached to the flavonol aglycone. This intricate molecular architecture necessitates sequential glycosylation reactions mediated by regioselective uridine diphosphate (UDP)-glycosyltransferases (UGTs). The biosynthesis initiates when a flavonoid 3-O-galactosyltransferase catalyzes the transfer of UDP-galactose to the C3 hydroxyl group of flavonol aglycones (e.g., kaempferol, quercetin), yielding flavonol 3-O-galactosides. This primary glycosylation enhances molecular stability and water solubility while serving as the obligatory substrate for subsequent xylosylation [2] [4].

Substrate Specificity of UDP-D-Xylose:Flavonol-3-O-Glycoside 2′′-O-β-D-Xylosyltransferase

The defining enzymatic step in flavonol 3-O-D-xylosyl-D-galactoside formation is catalyzed by UDP-D-xylose:flavonol-3-O-glycoside 2′′-O-β-D-xylosyltransferase (EC 2.4.2.35). This enzyme exhibits stringent regiospecificity, exclusively xylosylating the 2''-position of galactose or glucose residues within flavonol 3-O-monoglycosides. Biochemical characterization across plant species reveals a hierarchical substrate preference:

Table 1: Substrate Specificity of Flavonol-3-O-Glycoside Xylosyltransferase (EC 2.4.2.35)

Sugar AcceptorRelative Activity (%)Preferred Sugar DonorInhibitors
Quercetin 3-O-galactoside100UDP-xyloseUDP-glucose, UDP-glucuronic acid
Kaempferol 3-O-galactoside85–95UDP-xyloseUDP-glucose, UDP-glucuronic acid
Quercetin 3-O-glucoside (Rutin)60–75UDP-xyloseUDP-glucose, UDP-glucuronic acid
Myricetin 3-O-galactoside70–80UDP-xyloseUDP-glucose, UDP-glucuronic acid
Flavonol 3-O-Rhamnosides<5Not applicableNot applicable

Enzymes such as those isolated from Epimedium koreanum and tulip anthers demonstrate significant steric exclusion towards rhamnosylated acceptors and flavonols glycosylated at positions other than C3. Structural analyses indicate this specificity arises from precise interactions between the flavonol 3-O-monoglycoside and a conserved PSPG (Plant Secondary Product Glycosyltransferase) box within the enzyme's active site. Mutagenesis studies confirm that residues within this 44-amino acid motif, particularly the C-terminal histidine, govern UDP-sugar donor selectivity and acceptor positioning [2] [6] [9].

Kinetic Mechanisms of Xylosyl-Galactoside Linkage Formation

The xylosyltransferase reaction follows an ordered sequential Bi-Bi mechanism: UDP-xylose binds first, inducing a conformational change that facilitates flavonol 3-O-galactoside binding. Kinetic parameters derived from recombinant enzymes indicate high catalytic efficiency for preferred substrates:

  • Km (UDP-xylose): 15–35 µM
  • Km (Quercetin 3-O-galactoside): 20–45 µM
  • kcat: 0.8–1.5 s⁻¹
  • pH Optimum: 7.5–8.5

The reaction proceeds via nucleophilic attack of the 2''-hydroxyl group of the galactose moiety on the anomeric carbon (C1) of UDP-xylose, resulting in inversion of anomeric configuration to form a β-(1→2) linkage. The reaction is readily reversible in vitro under high UDP concentrations, though physiologically driven towards glycoside formation by UDP hydrolysis. Divalent cations (Mg²⁺, Mn²⁺) enhance activity by stabilizing the negatively charged phosphate groups of UDP-xylose. Competitive inhibition by UDP-glucose and UDP-glucuronic acid underscores the critical role of the axial C4 hydroxyl group of UDP-xylose in donor recognition [6] [9].

Genetic Regulation of Flavonol 3-O-Diglycoside Biosynthesis in Plant Systems

The spatiotemporal accumulation of flavonol 3-O-D-xylosyl-D-galactosides is orchestrated by transcriptional complexes integrating developmental and environmental signals. Key regulators include:

Table 2: Genetic Regulators of Flavonol Diglycoside Biosynthesis

Regulatory FactorTypeTarget GenesEffect on Flavonol Diglycosides
MYB12/MYB111R2R3-MYB Transcription FactorCHS, CHI, F3H, FLS, UGT78D (Galactosyltransferase), UGT79 (Xylosyltransferase)Positive regulation; tissue-specific expression in epidermal layers
miR828/miR858microRNAMYB Transcription FactorsPost-transcriptional silencing; modulates MYB levels under stress
bHLH (e.g., TT8, GL3)bHLH Transcription FactorForms MBW complex with MYB and WD40; enhances UGT promoter activityCo-activator; stabilizes MYB binding
ELONGATED HYPOCOTYL 5 (HY5)bZIP Transcription FactorUGT genesLight-dependent induction; UV-B responsiveness
Jasmonate-ZIM Domain (JAZ) ProteinsRepressorDegradation releases MYB/bHLH from repressionJA signaling activates biosynthesis

R2R3-MYB transcription factors (e.g., AtMYB12 in Arabidopsis, SlMYB12 in tomato) directly bind conserved cis-elements (AC-elements, MBSI/II) in promoters of UGT genes encoding the relevant galactosyltransferases and xylosyltransferases. These MYBs often require interaction with bHLH co-factors (e.g., TT8) and WD40 proteins (e.g., TTG1) to form active MYB-bHLH-WD40 (MBW) complexes, which maximally activate transcription. Light signaling via HY5 integrates UV-B stress responses, inducing MBW component expression and directly binding UGT promoters. Conversely, microRNAs (miR828, miR858) provide negative feedback by targeting MYB mRNAs for degradation, particularly under conditions limiting flavonol demand. Hormonal regulation involves jasmonate signaling, where bioactive JA-Ile promotes JAZ repressor degradation via the SCFᴱᴼᴿ¹ ubiquitin ligase complex, thereby releasing MYB/bHLH activators to induce UGT gene expression [3] [8].

Comparative Analysis of Biosynthetic Pathways Across Taxa

The enzymatic capacity for synthesizing flavonol 3-O-D-xylosyl-D-galactoside exhibits phylogenetic restriction, primarily documented within core eudicots:

  • Asterids: Solanaceae (tobacco, tomato), Lamiaceae (mint), Plantaginaceae (snapdragon)
  • Rosids: Fabaceae (soybean, clover), Rosaceae (apple, strawberry), Brassicaceae (Arabidopsis)
  • Caryophyllales: Amaranthaceae (spinach), Polygonaceae (buckwheat)

Notably, this pathway is absent in basal lineages like liverworts, mosses, and gymnosperms, which produce only flavonol monoglycosides or alternative diglycosides (e.g., 3-O-glucosyl-rhamnosides). The evolutionary emergence correlates with gene duplication events within UGT79 family (responsible for 2′′-O-xylosylation) and UGT78 family (3-O-galactosylation), followed by functional specialization. For instance, while Epimedium koreanum possesses UGTs catalyzing 3-O-galactosylation (e.g., EkF3GaT) and subsequent 2′′-O-xylosylation (e.g., EkXylT), the model grass Brachypodium distachyon lacks UGT79 orthologs with xylosyltransferase activity towards flavonol galactosides. Instead, grasses accumulate flavonol 3-O-glucuronides or 3-O-glucosides.

Table 3: Taxonomic Distribution of Flavonol 3-O-D-Xylosyl-D-Galactoside Biosynthesis

Plant GroupRepresentative SpeciesPresence of CompoundKey Functional UGTs IdentifiedEvolutionary Notes
Eudicots (Asterids)Nicotiana tabacum (Tobacco), Solanum lycopersicum (Tomato)YesUGT79A6 (Xylosyltransferase), UGT78D2 (Galactosyltransferase)High abundance in reproductive tissues; UV-inducible
Eudicots (Rosids)Arabidopsis thaliana, Glycine max (Soybean), Malus domestica (Apple)YesUGT79B1, UGT79B2 (Xylosyltransferases), UGT78D1/D2 (Galactosyltransferases)Duplication and neofunctionalization of UGT79 genes
Eudicots (Caryophyllales)Fagopyrum esculentum (Buckwheat)YesFeUGT79A1 (Xylosyltransferase)Specialized accumulation in cotyledons
MonocotsOryza sativa (Rice), Zea mays (Maize)NoAbsent UGT79 orthologs; UGT78s glucosylate flavonolsPredominantly flavonol 3-O-glucosides/glucuronides
GymnospermsPinus sylvestris (Pine)NoUndiversified UGT78/79 familiesFlavonol diglycosides rare; monoglycosides present
BryophytesMarchantia polymorpha (Liverwort)NoAbsent UGT78/79 orthologsPrimitive flavonoid profiles; flavone glycosides

This differential distribution reflects adaptive processes: in asterids and rosids, flavonol 3-O-D-xylosyl-D-galactosides contribute to UV-B shielding in photosynthetic tissues and pigmentation for pollinator attraction. The compound's enhanced stability conferred by the xylosyl-galactoside moiety compared to monoglycosides may offer selective advantages under specific environmental stresses. Gene duplication events within the UGT superfamily (e.g., UGT79 gene clade expansion in Brassicaceae) enabled substrate promiscuity variations—some paralogs acquired specificity for flavonol galactosides, while others act on anthocyanin glycosides. Convergent evolution is observed in Epimedium (a basal eudicot), where prenylated flavonol diglycosides are synthesized via analogous UGTs, suggesting independent recruitment of similar enzymatic functions [1] [5] [7].

Properties

Product Name

flavonol 3-O-D-xylosyl-D-galactoside

IUPAC Name

2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C26H28O12

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1

InChI Key

QBUWNMMELNULIT-OFIMPLMVSA-N

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O

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